Superior Deletion Mutation Induction vs. 2-Butoxyacetaldehyde and Spontaneous Background
Methoxyacetaldehyde (MALD) induces total deletion of the gpt gene in CHO-AS52 cells at a frequency of 42.4%, which is 2.3-fold higher than the spontaneous mutant frequency (18.6%) [1]. In contrast, the structurally analogous metabolite 2-butoxyacetaldehyde (BALD) is not mutagenic to CHO-AS52 cells under comparable assay conditions [2]. This demonstrates a clear functional divergence based on alkyl chain length, with the methoxy analog exhibiting a unique, potent clastogenic activity not shared by longer-chain alkoxyacetaldehydes.
| Evidence Dimension | Frequency of total deletion mutations in gpt gene |
|---|---|
| Target Compound Data | 42.4% deletion frequency |
| Comparator Or Baseline | Spontaneous mutants: 18.6%; 2-Butoxyacetaldehyde (BALD): Not mutagenic (0% increase over background) |
| Quantified Difference | 2.3-fold increase vs. spontaneous; Significant mutagenicity vs. non-mutagenic analog |
| Conditions | CHO-AS52 cell line, nested-PCR assay, gpt gene locus |
Why This Matters
For researchers studying glycol ether-induced genotoxicity or screening for clastogenic metabolites, MALD is the definitive positive control, whereas BALD cannot serve as a substitute due to its lack of mutagenic activity.
- [1] Chiewchanwit T, Au WW. Induction of deletion mutations by methoxyacetaldehyde in Chinese hamster ovary (CHO)-AS52 cells. Mutat Res. 1995 Oct;335(2):121-8. doi: 10.1016/0165-1161(95)90049-7. PMID: 7477042. View Source
- [2] Chiewchanwit T, Au WW. Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells. Mutat Res. 1995 Jun;334(3):341-6. doi: 10.1016/0165-1161(95)90071-3. PMID: 7753097. View Source
